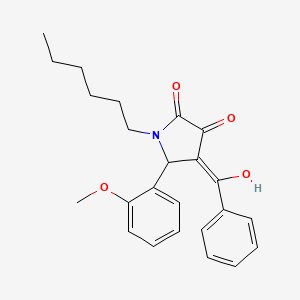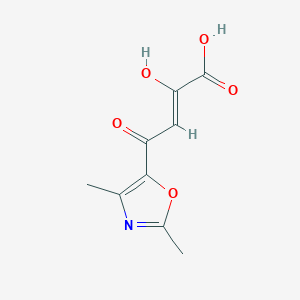
4-benzoyl-1-hexyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-benzoyl-1-hexyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-hexyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. In animal studies, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-benzoyl-1-hexyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its broad-spectrum activity against various pathogens, making it a potentially useful compound for the development of new drugs. However, this compound has some limitations for lab experiments. For example, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity and limited availability can make it challenging to conduct in vivo studies.
Future Directions
There are several future directions for research on 4-benzoyl-1-hexyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and viral infections. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity in vivo.
Scientific Research Applications
4-benzoyl-1-hexyl-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-11-16-25-21(18-14-9-10-15-19(18)29-2)20(23(27)24(25)28)22(26)17-12-7-6-8-13-17/h6-10,12-15,21,26H,3-5,11,16H2,1-2H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOCDLYJPUHBJ-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3898217.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]propanamide](/img/structure/B3898228.png)
![3-(3-bromophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3898234.png)
![3,4-dimethoxy-N-{2-(4-nitrophenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]vinyl}benzamide](/img/structure/B3898235.png)


![methyl 3-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3898257.png)
![ethyl 4-[2-[(4-methoxybenzoyl)amino]-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B3898262.png)
![ethyl 5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B3898269.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one thiosemicarbazone 1-oxide](/img/structure/B3898270.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3898284.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B3898299.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B3898301.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3898307.png)